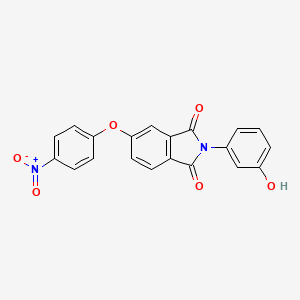![molecular formula C14H8BrClN2O5 B11106190 5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B11106190.png)
5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to obtain 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The final step involves the acylation of the nitrated intermediate with 2-chloro-5-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 5-bromo-2-[(2-chloro-5-aminobenzoyl)amino]benzoic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid: can be compared with other similar compounds such as:
5-Bromo-2-chlorobenzoic acid: Lacks the nitro and amide groups, making it less reactive in certain chemical reactions.
2-Amino-5-bromobenzoic acid: Contains an amino group instead of the nitro group, leading to different reactivity and applications.
Ethyl 5-bromo-2-chlorobenzoate: An ester derivative that can be hydrolyzed to form the corresponding acid.
The uniqueness of This compound
Properties
Molecular Formula |
C14H8BrClN2O5 |
|---|---|
Molecular Weight |
399.58 g/mol |
IUPAC Name |
5-bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H8BrClN2O5/c15-7-1-4-12(10(5-7)14(20)21)17-13(19)9-6-8(18(22)23)2-3-11(9)16/h1-6H,(H,17,19)(H,20,21) |
InChI Key |
QVMMYAKEIZPKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[5-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11106113.png)
![N-[2-(2-Methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B11106116.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11106121.png)
![3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline](/img/structure/B11106128.png)


![N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11106154.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11106158.png)
![Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate](/img/structure/B11106162.png)
![6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11106166.png)
![3-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one](/img/structure/B11106168.png)
![4-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11106173.png)
![3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide](/img/structure/B11106178.png)

